REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH:11]([C:14]1[N:15]=[C:16]([C:19](O)=[O:20])[S:17][CH:18]=1)([CH3:13])[CH3:12]>>[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][C:19]([C:16]1[S:17][CH:18]=[C:14]([CH:11]([CH3:13])[CH3:12])[N:15]=1)=[O:20])(=[O:5])[NH2:6]
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Name
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|
Quantity
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2.04 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)N)C=CC=C1
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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C(C)(C)C=1N=C(SC1)C(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(N)(=O)C1=C(C=CC=C1)NC(=O)C=1SC=C(N1)C(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |